molecular formula C22H19Cl2NO4S B12451657 Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12451657
M. Wt: 464.4 g/mol
InChI Key: FGWXMOZKTDQWJB-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzothiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and benzothiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to its combination of furan and benzothiophene rings.

    Other Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylate have similar structures but lack the furan ring.

    Furan Derivatives: Compounds like 2-furoic acid have the furan ring but lack the benzothiophene moiety.

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19Cl2NO4S

Molecular Weight

464.4 g/mol

IUPAC Name

ethyl 2-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H19Cl2NO4S/c1-2-28-22(27)19-14-5-3-4-6-18(14)30-21(19)25-20(26)17-10-9-16(29-17)13-8-7-12(23)11-15(13)24/h7-11H,2-6H2,1H3,(H,25,26)

InChI Key

FGWXMOZKTDQWJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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